molecular formula C6H6F6O3 B14387022 Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate CAS No. 88239-69-4

Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate

Cat. No.: B14387022
CAS No.: 88239-69-4
M. Wt: 240.10 g/mol
InChI Key: YKDQBPWBNOKVKA-UHFFFAOYSA-N
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Description

Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate is a fluorinated organic compound with potential applications in various fields such as chemistry, biology, and industry. Its unique structure, which includes multiple fluorine atoms, imparts distinct chemical properties that make it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate typically involves the reaction of ethyl acetate with difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form. Industrial production also focuses on minimizing waste and optimizing resource utilization to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical processes, making the compound valuable for studying enzyme kinetics and drug-receptor interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,1,2,2-tetrafluoroethyl ether
  • 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane
  • Methyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate

Uniqueness

This compound stands out due to its specific arrangement of fluorine atoms and the ethyl ester group. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile compound for research and industrial use.

Properties

CAS No.

88239-69-4

Molecular Formula

C6H6F6O3

Molecular Weight

240.10 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(1,1,2,2-tetrafluoroethoxy)acetate

InChI

InChI=1S/C6H6F6O3/c1-2-14-4(13)6(11,12)15-5(9,10)3(7)8/h3H,2H2,1H3

InChI Key

YKDQBPWBNOKVKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(OC(C(F)F)(F)F)(F)F

Origin of Product

United States

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